2-(4-Benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline
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Overview
Description
2-(4-Benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline is a complex organic compound that features a quinazoline core substituted with a benzylpiperidine moiety
Mechanism of Action
Target of Action
The primary target of 2-(4-Benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline is the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor . The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, which is a cellular mechanism for learning and memory .
Mode of Action
This compound acts as a potent antagonist of the GluN2B subunit of the NMDA receptor . An antagonist is a substance that inhibits the physiological action of another substance. In this case, this compound inhibits the action of the NMDA receptor, thereby modulating the synaptic transmission in the brain.
Biochemical Pathways
The NMDA receptor is involved in multiple signaling pathways due to its ability to interact with various proteins and ion channels . By acting as an antagonist, this compound can modulate these pathways, potentially leading to therapeutic effects.
Result of Action
It has been suggested that the compound has cytotoxic potential against two leukemia cell lines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents.
Introduction of the Benzylpiperidine Moiety: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to attach the benzylpiperidine group to the quinazoline core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may yield dihydroquinazolines.
Scientific Research Applications
2-(4-Benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its role as a receptor antagonist or agonist.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: This compound is structurally similar and is used in research for its effects on neurotransmitter release.
Piperidine Derivatives: These compounds share the piperidine moiety and are widely studied for their pharmacological properties.
Uniqueness
2-(4-Benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinazoline core with a benzylpiperidine moiety makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3/c1-20-12-13-25-24(18-20)26(23-10-6-3-7-11-23)29-27(28-25)30-16-14-22(15-17-30)19-21-8-4-2-5-9-21/h2-13,18,22H,14-17,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRQZXILPAKRGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4CCC(CC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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